Home > Products > Screening Compounds P71394 > Pimavanserin metabolite M26
Pimavanserin metabolite M26 - 1134815-69-2

Pimavanserin metabolite M26

Catalog Number: EVT-3471809
CAS Number: 1134815-69-2
Molecular Formula: C25H34FN3O3
Molecular Weight: 443.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pimavanserin metabolite M26 is a significant compound in the pharmacological landscape, particularly in the treatment of Parkinson's disease psychosis. Pimavanserin itself is the first United States Food and Drug Administration (FDA)-approved medication specifically for this indication. The primary mechanism of action for pimavanserin involves its role as an inverse agonist at serotonin 5-HT2A receptors, which distinguishes it from traditional antipsychotics that typically antagonize dopamine receptors. The metabolite M26, also known as N-desmethyl pimavanserin, is produced through the metabolic processes of pimavanserin and plays a crucial role in its therapeutic efficacy and pharmacokinetics .

Source and Classification

Pimavanserin is classified as an atypical antipsychotic and is marketed under the brand name Nuplazid. It is primarily used to manage hallucinations and delusions associated with Parkinson's disease psychosis. The compound is synthesized from specific precursors and undergoes extensive hepatic metabolism, predominantly via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, leading to the formation of its active metabolite M26 .

Synthesis Analysis

Methods

The synthesis of pimavanserin involves several chemical reactions that transform precursor compounds into the final product. The process typically employs various organic synthesis techniques, including:

  • Reactions involving amine coupling: This step forms the core structure of pimavanserin by linking an amine group with a suitable electrophile.
  • Fluorination: The introduction of fluorine into the aromatic ring enhances the compound's binding affinity at serotonin receptors.
  • Formation of the tartrate salt: This final step ensures stability and solubility for pharmacological use.

Technical Details

The synthetic pathway is complex and requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product effectively.

Molecular Structure Analysis

Structure

Pimavanserin has a molecular formula of C25H34FN3O2C_{25}H_{34}FN_{3}O_{2} with a molecular weight of approximately 427.56 g/mol. Its structure features a piperidine ring linked to a fluorophenyl moiety, which is critical for its receptor-binding properties.

Data

The compound's structural characteristics include:

  • High binding affinity: It exhibits a Ki value of 0.087 nM at serotonin 5-HT2A receptors.
  • Low affinity for other receptors: This includes negligible binding at dopamine D2 receptors, which is significant in avoiding motor side effects commonly associated with other antipsychotics .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the metabolism of pimavanserin include:

  • N-demethylation: This reaction converts pimavanserin into its active metabolite M26 (N-desmethyl pimavanserin), which retains therapeutic activity.
  • Oxidation: Minor pathways may involve oxidation reactions catalyzed by cytochrome P450 enzymes, leading to various metabolites with differing pharmacological profiles.

Technical Details

The metabolic stability of pimavanserin allows it to maintain effective plasma concentrations over extended periods, with a half-life of approximately 57 hours for pimavanserin and about 200 hours for M26 . These characteristics are crucial for its therapeutic applications.

Mechanism of Action

Pimavanserin acts primarily as an inverse agonist at serotonin 5-HT2A receptors. This mechanism helps alleviate psychotic symptoms without antagonizing dopamine receptors, thus avoiding exacerbation of motor dysfunction in Parkinson's disease patients. The selectivity for serotonin receptors over dopamine receptors is what makes this compound unique among antipsychotics .

Process and Data

The pharmacodynamics involve:

  • Inverse agonism: Reducing baseline receptor activity leads to decreased psychotic symptoms.
  • Minimal dopaminergic activity: This lack of interaction with dopamine D2 receptors prevents common side effects associated with traditional antipsychotics.
Physical and Chemical Properties Analysis

Physical Properties

Pimavanserin is characterized by:

  • Solubility: It exhibits high solubility in organic solvents but limited solubility in water.
  • Stability: The compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

Key chemical properties include:

  • Protein binding: Approximately 95% protein-bound in human plasma, influencing its distribution and bioavailability.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes without significant inhibition or induction effects on these enzymes .
Applications

Pimavanserin metabolite M26 has several scientific uses:

  • Clinical treatment: It is primarily used in managing Parkinson's disease psychosis, providing relief from hallucinations and delusions without worsening motor symptoms.
  • Research studies: Ongoing investigations into its efficacy in other psychiatric disorders are being conducted due to its unique receptor profile.
Introduction to Pimavanserin Metabolite M26

Role of M26 in Pimavanserin Pharmacodynamics

M26 significantly contributes to pimavanserin's overall pharmacodynamic profile through several key mechanisms:

  • Receptor Binding and Functional Activity: M26 maintains affinity for the 5-HT~2A~ receptor, though with slightly reduced potency compared to the parent compound. In vitro studies confirm its activity as an inverse agonist at this target, thereby sustaining the serotonergic modulation fundamental to pimavanserin's antipsychotic efficacy [3]. This conserved mechanism ensures continuity in managing psychotic symptoms despite the metabolic transformation. Notably, M26 exhibits negligible binding affinity (>300 nM) to dopaminergic (D~2~), histaminergic, muscarinic, or adrenergic receptors, preserving pimavanserin’s favorable motoric side effect profile [3] [9].

  • Pharmacokinetic-Pharmacodynamic Relationship: The metabolite possesses an exceptionally long elimination half-life of approximately 200 hours – over three times longer than pimavanserin's half-life of 57 hours [3] [9]. This pharmacokinetic parameter translates into sustained receptor occupancy and prolonged therapeutic effect, potentially contributing to the observed clinical durability of pimavanserin treatment. The extended half-life likely arises from its high plasma protein binding (comparable to pimavanserin's 94-97%) and reduced susceptibility to further hepatic metabolism [1] [3].

  • Neurotrophic Interactions: Emerging preclinical evidence suggests that M26, like pimavanserin, may stimulate the release of neurotrophic factors such as Glial Cell Line-Derived Neurotrophic Factor (GDNF) [6]. This effect, mediated through 5-HT~2A~ receptor-dependent pathways involving extracellular signal-regulated kinase (ERK1/2) activation, indicates potential neuroprotective properties relevant to neurodegenerative disease progression [6]. In primary dopaminergic neuronal cultures exposed to the neurotoxin MPP+, pimavanserin analogues demonstrated significant protection against cell death, an effect blocked by GDNF-neutralizing antibodies, highlighting a GDNF-dependent mechanism [6].

Table 1: Comparative Pharmacodynamic and Pharmacokinetic Parameters of Pimavanserin and M26

ParameterPimavanserinMetabolite M26Significance
Primary Target Activity5-HT~2A~ Inverse Agonist (Ki = 0.087-0.5 nM)5-HT~2A~ Inverse Agonist (Reduced affinity vs. parent)Sustained antipsychotic mechanism
D~2~ Receptor AffinityNegligible (Ki > 300 nM)Negligible (Ki > 300 nM)Avoidance of motor side effects
Half-life (t~1/2~)54-57 hours~200 hoursProlonged therapeutic exposure
Plasma Protein Binding94-97%~95%Limited free fraction available
Neurotrophic EffectsGDNF release confirmedGDNF-dependent effects postulatedPotential neuroprotection

Structural Relationship Between Pimavanserin and M26

The structural transformation from pimavanserin to M26 involves a specific and biochemically significant modification:

  • Site of Metabolism and Structural Modification: M26 arises from hydroxylation of the isobutyl side chain attached to the phenoxy moiety of pimavanserin. Specifically, cytochrome P450 enzymes (predominantly CYP3A4/5) catalyze the insertion of a hydroxyl group (-OH) at the terminal methyl group of the 2-methylpropoxy substituent, converting it into a 2-hydroxy-2-methylpropoxy group [8]. This metabolic step transforms the structure from N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide to 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea [8]. NMR characterization confirms significant downfield shifts in the carbon (δ~C~: 28.18 ppm to 27.11 ppm) and hydrogen (δ~H~: 0.96 ppm to 1.23 ppm) signals of the methyl groups, alongside the emergence of the hydroxylated carbon signal at δ~C~: 69.11 ppm [8].

  • Impact on Physicochemical Properties: The introduction of a polar hydroxyl group increases the metabolite's hydrophilicity compared to the parent drug. This alteration is evidenced by changes in chromatographic behavior during analytical separation. While the molecular weight increases by 16 Da (from 428 Da to 444 Da), the critical pharmacophore elements—the 4-fluorobenzyl group, the 1-methylpiperidin-4-yl group, and the urea linker—remain intact [8]. This structural conservation explains the retention of 5-HT~2A~ affinity while the added polarity may influence distribution kinetics and clearance pathways.

  • Molecular Docking Implications: Computational modeling studies comparing pimavanserin and M26 binding to the 5-HT~2A~ receptor reveal that despite the hydroxylation, both molecules adopt similar binding poses within the orthosteric site [8]. The hydroxyl group of M26 forms no additional strong hydrogen bonds with the receptor, indicating that its primary effect is not enhanced binding energy but rather altered physicochemical behavior influencing distribution and clearance. The conserved binding mode supports the observed maintenance of functional activity (inverse agonism) at the target receptor despite the metabolic alteration.

Table 2: Structural and Molecular Properties of Pimavanserin and Metabolite M26

CharacteristicPimavanserinMetabolite M26
Chemical FormulaC~25~H~34~FN~3~O~2~C~25~H~34~FN~3~O~3~
Molecular Weight427.564 g/mol443.564 g/mol
IUPAC Name1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-{[4-(2-methylpropoxy)phenyl]methyl}urea1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-{[4-(2-hydroxy-2-methylpropoxy)phenyl]methyl}urea
Key Modification SiteIsobutyl side chain (2-methylpropoxy)Hydroxylated isobutyl (2-hydroxy-2-methylpropoxy)
PolarityLogP ~4.19 (Predicted)Increased hydrophilicity vs. parent
Binding Pose to 5-HT~2A~Stable docking conformationSimilar conformation, no new strong H-bonds

Significance of Metabolite Identification in Neuropsychopharmacology

The discovery and characterization of M26 extends beyond understanding pimavanserin's pharmacology, offering broader implications for neuropsychiatric drug development:

  • Analytical Chemistry and Metabolite Profiling: The identification of M26 and nine additional metabolites during microbial transformation studies using Cunninghamella blakesleeana AS 3.970 highlights sophisticated LC-MS/MS methodologies capable of detecting and characterizing low-abundance neuroactive metabolites [8]. This fungal model, expressing cytochrome P450 isoenzymes analogous to human hepatic CYP3A4/5, provides a validated system for predicting human metabolic pathways. The detection of M26 as the major metabolite underscores the importance of focusing on high-abundance, long-half-life metabolites for pharmacodynamic relevance. These techniques establish a blueprint for comprehensive metabolic mapping of novel neuropsychiatric agents, particularly those targeting monoamine receptors where active metabolites significantly contribute to efficacy or toxicity profiles.

  • Implications for Drug Design and Optimization: The retention of 5-HT~2A~ affinity in M26, despite its altered structure, demonstrates that strategic metabolic modifications can yield derivatives with optimized pharmacokinetic properties (e.g., prolonged half-life) without sacrificing target engagement. This presents a potential strategy for designing next-generation antipsychotics: intentionally incorporating hydroxyl groups at metabolically stable positions on existing pharmacophores to enhance duration of action. Furthermore, the lack of M26's interference with motor function (due to absence of D~2~ blockade) validates the continued pursuit of highly selective 5-HT~2A~ modulators over multi-receptor targeting antipsychotics for indications like PDP or dementia-related psychosis, where extrapyramidal symptoms are a major limitation of current off-label therapies [2] [9].

  • Regulatory and Therapeutic Personalization: Identifying and quantifying M26 has implications for therapeutic drug monitoring (TDM), particularly given its long half-life and potential accumulation, especially in patients with impaired CYP function or those on concomitant CYP3A4 inhibitors (e.g., ketoconazole) [3] [9]. Understanding M26's contribution to overall efficacy becomes crucial for dose optimization in special populations. Moreover, the metabolite’s profile supports regulatory evaluations of pimavanserin's benefit-risk in dementia-related psychosis (DRP). While pimavanserin carries a black box warning for increased mortality in elderly dementia patients (common to all antipsychotics), evidence suggesting that its mechanism—and by extension, M26's—avoids detrimental cognitive or motor effects could position it as a preferred option if approved for DRP [2] [9]. The HARMONY trial, though stopped early for futility in DRP, provided valuable data on relapse rates, informing future study designs focused on metabolite contributions [1].

Properties

CAS Number

1134815-69-2

Product Name

Pimavanserin metabolite M26

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[4-(2-hydroxy-2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea

Molecular Formula

C25H34FN3O3

Molecular Weight

443.6 g/mol

InChI

InChI=1S/C25H34FN3O3/c1-25(2,31)18-32-23-10-6-19(7-11-23)16-27-24(30)29(22-12-14-28(3)15-13-22)17-20-4-8-21(26)9-5-20/h4-11,22,31H,12-18H2,1-3H3,(H,27,30)

InChI Key

PIMCCOKGYRQRGQ-UHFFFAOYSA-N

SMILES

CC(C)(COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.